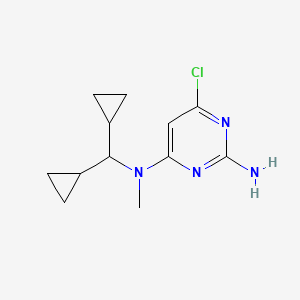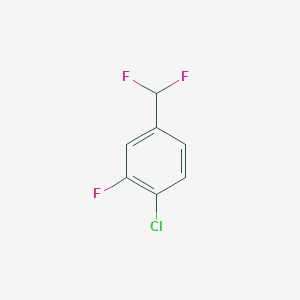
1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Descripción general
Descripción
1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a chemical compound with the molecular formula C7H5ClF2. It has a molecular weight of 162.57 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a colorless to light-yellow liquid . It has a boiling point of 65℃/18mm . The compound’s refractive index is 1.4850 .Aplicaciones Científicas De Investigación
Electrochemical Fluorination
1-Chloro-4-(difluoromethyl)-2-fluorobenzene is involved in the electrochemical fluorination of aromatic compounds. This process includes the fluorination of toluene, monofluoromethylbenzene, and difluoromethylbenzene, where the benzene ring undergoes fluorination reactions. The study of the electrochemical fluorination process helps understand the reaction mechanisms and the formation of various fluorinated compounds (Momota, Mukai, Kato, & Morita, 1998; Horio, Momota, Kato, Morita, & Matsuda, 1996).
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes like 1-Chloro-4-(difluoromethyl)-2-fluorobenzene are important in organometallic chemistry and catalysis. They serve as solvents or ligands in transition-metal-based catalysis, with their fluorine substituents affecting electron density and reactivity. This makes them valuable for studying metal-center interactions and for applications in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Spectroscopic Analysis
In the field of spectroscopy, the study of compounds like 1-Chloro-4-(difluoromethyl)-2-fluorobenzene helps in understanding molecular structures and properties. Investigations using FTIR and Raman spectroscopy provide insights into vibrational modes and molecular interactions, which are crucial for chemical analysis and material science (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Studies
The compound's role in crystal structure studies is significant. Analyzing the crystal structures of such fluorinated compounds enhances our understanding of molecular interactions and bonding patterns. This is essential in the fields of material science and pharmaceuticals, where crystal structure influences material properties and drug efficacy (Jeon, Kang, Lee, & Kim, 2014).
Environmental Biodegradation
Research on the biodegradation of difluorobenzenes, which includes compounds similar to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, is crucial in environmental science. Understanding how microorganisms degrade these compounds is vital for addressing environmental pollution and for developing bioremediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).
Greener Fluorine Organic Chemistry
Advancements in fluorine chemistry involve the use of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene and similar compounds in developing more sustainable and efficient chemical processes. Research in this area focuses on solvent-free reactions and water-based processes, contributing to greener and more eco-friendly chemical synthesis (Stavber & Stavber, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCNJINLBUZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(difluoromethyl)-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



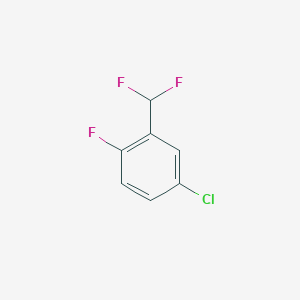
![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)
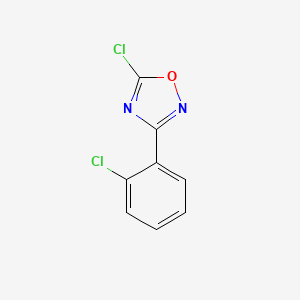
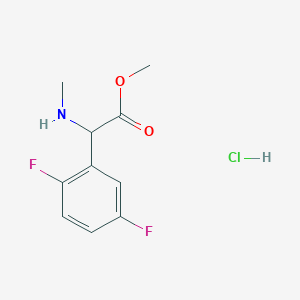
![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
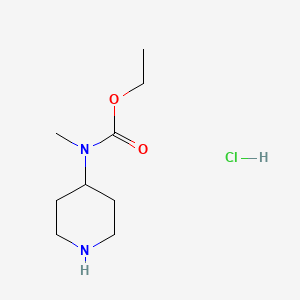
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
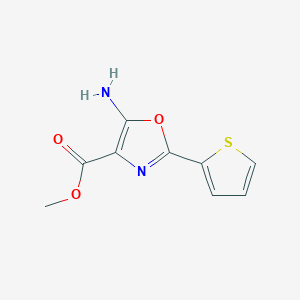
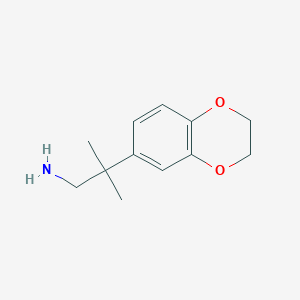
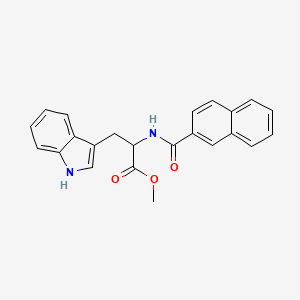
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
